molecular formula C15H10IN3O2 B2855420 (E)-3-iodo-N'-(2-oxoindolin-3-ylidene)benzohydrazide CAS No. 324777-25-5

(E)-3-iodo-N'-(2-oxoindolin-3-ylidene)benzohydrazide

Cat. No.: B2855420
CAS No.: 324777-25-5
M. Wt: 391.168
InChI Key: JSEUSMICNXXODB-UHFFFAOYSA-N
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Description

(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide is a compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of (E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide features an indolin-2-one core with an iodo substituent at the 3-position and a benzohydrazide moiety at the 3-ylidene position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation of 3-iodoindolin-2-one with benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for (E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxindole derivatives, hydrazine derivatives, and other functionalized compounds that retain the core structure of the original molecule .

Scientific Research Applications

(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide is unique due to the presence of the iodo substituent, which enhances its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3O2/c16-10-5-3-4-9(8-10)14(20)19-18-13-11-6-1-2-7-12(11)17-15(13)21/h1-8,17,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIDFHQCEIGFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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